6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile
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Overview
Description
6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of histamine dihydrochloride with formaldehyde under reflux conditions can yield the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly as kinase inhibitors.
Mechanism of Action
The mechanism of action of 6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their wide range of biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-17-9-15-11-8-18(6-5-12(11)17)13-4-2-3-10(7-14)16-13/h2-4,9H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGPSHXYQUTRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCN(C2)C3=CC=CC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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